molecular formula C8H4ClNO5 B1627516 (4-nitrophenyl) 2-chloro-2-oxoacetate CAS No. 78974-67-1

(4-nitrophenyl) 2-chloro-2-oxoacetate

Cat. No.: B1627516
CAS No.: 78974-67-1
M. Wt: 229.57 g/mol
InChI Key: ANLIRQCCCSNMMO-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 2-chloro-2-oxoacetate is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of oxoacetic acid and 4-nitrophenol, characterized by the presence of a chloro group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-nitrophenyl) 2-chloro-2-oxoacetate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of chlorooxoacetic acid with 4-nitrophenol in the presence of a suitable base, such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The esterification process results in the formation of chlorooxoacetic acid 4-nitrophenyl ester, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of chlorooxoacetic acid 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) 2-chloro-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.

    Hydrolysis: In the presence of water or aqueous base, the ester can hydrolyze to yield chlorooxoacetic acid and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can react with the ester group under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can facilitate the hydrolysis reaction.

    Reduction: Catalytic hydrogenation or chemical reduction using sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted esters or amides.

    Hydrolysis: Chlorooxoacetic acid and 4-nitrophenol.

    Reduction: Chlorooxoacetic acid 4-aminophenyl ester.

Scientific Research Applications

(4-nitrophenyl) 2-chloro-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme kinetics and mechanisms, particularly in the investigation of esterases and hydrolases.

    Medicine: Potential use in the development of prodrugs and drug delivery systems due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of chlorooxoacetic acid 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction. The ester group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The nitro group can be reduced to an amino group, which can further participate in additional chemical reactions. These properties make it a versatile compound in synthetic and mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylchloroformate: Similar in structure but contains a chloroformate group instead of an ester group.

    4-Nitrophenyl acetate: Contains an acetate group instead of a chlorooxoacetic acid moiety.

    4-Nitrophenyl benzoate: Contains a benzoate group instead of a chlorooxoacetic acid moiety.

Uniqueness

(4-nitrophenyl) 2-chloro-2-oxoacetate is unique due to the presence of both a chlorooxoacetic acid moiety and a nitrophenyl ester group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. Its ability to undergo various chemical transformations, such as nucleophilic substitution, hydrolysis, and reduction, sets it apart from other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl) 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIRQCCCSNMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560566
Record name 4-Nitrophenyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78974-67-1
Record name 4-Nitrophenyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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